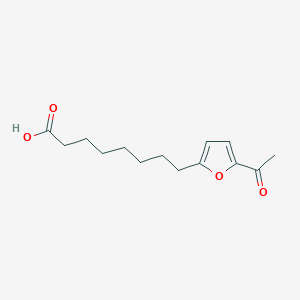

8-(5-Acetylfuran-2-yl)octanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

38199-52-9 |

|---|---|

Molecular Formula |

C14H20O4 |

Molecular Weight |

252.31 g/mol |

IUPAC Name |

8-(5-acetylfuran-2-yl)octanoic acid |

InChI |

InChI=1S/C14H20O4/c1-11(15)13-10-9-12(18-13)7-5-3-2-4-6-8-14(16)17/h9-10H,2-8H2,1H3,(H,16,17) |

InChI Key |

GBLMJRKHPZJCRY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(O1)CCCCCCCC(=O)O |

Origin of Product |

United States |

Structural Elucidation and Spectroscopic Characterization of 8 5 Acetylfuran 2 Yl Octanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms within 8-(5-Acetylfuran-2-yl)octanoic acid can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the furan (B31954) ring, the acetyl group, and the octanoic acid chain. The furan protons, being part of an aromatic system, are anticipated to resonate in the downfield region. The protons on the furan ring are expected to appear as doublets due to coupling with each other. The methyl protons of the acetyl group would likely present as a sharp singlet. The methylene (B1212753) groups of the octanoic acid chain will exhibit a range of chemical shifts, with the protons alpha to the carboxyl group and those adjacent to the furan ring being the most deshielded.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Furan-H | ~6.8 - 7.2 | Doublet |

| Furan-H | ~6.1 - 6.5 | Doublet |

| -CH₂- (adjacent to furan) | ~2.8 | Triplet |

| -CH₂- (alpha to COOH) | ~2.3 | Triplet |

| Acetyl -CH₃ | ~2.4 | Singlet |

| -(CH₂)₅- | ~1.2 - 1.7 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbons of the acetyl and carboxylic acid groups are expected to be the most downfield signals. The furan ring carbons will also resonate at lower field due to their aromaticity. The carbons of the octanoic acid chain will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Acetyl C=O | ~186 - 190 |

| Carboxyl C=O | ~175 - 180 |

| Furan C-O | ~150 - 160 |

| Furan C-C | ~110 - 120 |

| -CH₂- (adjacent to furan) | ~28 - 32 |

| -CH₂- (alpha to COOH) | ~34 - 38 |

| Acetyl -CH₃ | ~25 - 28 |

Advanced Two-Dimensional NMR Techniques

To definitively assign all proton and carbon signals and confirm the connectivity of the different structural fragments, two-dimensional (2D) NMR experiments are employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal correlations between adjacent protons. For instance, it would show the coupling between the two furan protons and the sequential couplings between the methylene protons along the octanoic acid chain.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the carbon signals based on the already assigned proton signals. For example, the furan proton signals would correlate with their corresponding furan carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting the different parts of the molecule. Key expected correlations would include the protons of the methylene group adjacent to the furan ring with the furan carbons, and the acetyl methyl protons with the acetyl carbonyl carbon and the adjacent furan carbon.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.

Elucidation of Molecular Fragmentation Patterns

In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed. The fragmentation pattern would likely involve several key cleavages. A prominent fragmentation would be the alpha-cleavage of the acetyl group, resulting in the loss of a methyl radical or a neutral ketene (B1206846) molecule. Cleavage of the bond between the furan ring and the octanoic acid chain is also a probable fragmentation pathway. Furthermore, fragmentation along the octanoic acid chain, particularly McLafferty rearrangement involving the carboxylic acid group, would produce a series of characteristic ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental composition of the molecule. For this compound, with a molecular formula of C₁₄H₂₀O₄, the calculated exact mass would be used to confirm the elemental composition, distinguishing it from other potential compounds with the same nominal mass but different atomic compositions. This technique is a definitive method for confirming the molecular formula of a newly synthesized compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential analytical technique for identifying the functional groups present in this compound. By analyzing the absorption of infrared radiation at specific wavenumbers, the characteristic vibrations of different bonds within the molecule can be determined. The IR spectrum of this compound is expected to exhibit a combination of absorptions corresponding to the carboxylic acid moiety, the furan ring, and the acetyl group.

The presence of the carboxylic acid is typically confirmed by a very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded dimer. libretexts.orgoregonstate.edu The carbonyl (C=O) stretching vibration of the carboxylic acid usually appears as a strong, sharp peak around 1710 cm⁻¹. libretexts.orglibretexts.org

The acetyl group attached to the furan ring will also give rise to a distinct carbonyl stretching band. This is anticipated to be a strong absorption in the range of 1680-1665 cm⁻¹. The furan ring itself will show characteristic C-H stretching vibrations for the aromatic ring protons, typically found around 3100 cm⁻¹. Additionally, C=C stretching vibrations of the furan ring are expected in the 1600-1475 cm⁻¹ region. The C-O stretching of the furan ring can be observed at approximately 1250 cm⁻¹.

The long alkyl chain (octanoic acid portion) will be evidenced by C-H stretching vibrations of the methylene (CH₂) and methyl (CH₃) groups in the 2960-2850 cm⁻¹ range and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. libretexts.org

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch (hydrogen-bonded) | 3300-2500 | Broad, Strong |

| Carboxylic Acid | C=O stretch | ~1710 | Strong |

| Acetyl Group | C=O stretch | 1680-1665 | Strong |

| Furan Ring | C-H stretch (aromatic) | ~3100 | Medium |

| Furan Ring | C=C stretch | 1600-1475 | Medium to Weak |

| Furan Ring | C-O stretch | ~1250 | Medium |

| Alkyl Chain | C-H stretch (CH₂, CH₃) | 2960-2850 | Strong |

| Alkyl Chain | C-H bend (CH₂) | ~1465 | Medium |

| Alkyl Chain | C-H bend (CH₃) | ~1375 | Medium |

Complementary Spectroscopic and Analytical Methods

To achieve a complete structural elucidation of this compound, IR spectroscopy is complemented by other powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton. The acidic proton of the carboxylic acid (COOH) would appear as a broad singlet far downfield, typically between 10 and 12 ppm. libretexts.orglibretexts.org The protons on the furan ring are expected in the aromatic region, with the proton adjacent to the acetyl group being the most deshielded. The methyl protons of the acetyl group would likely appear as a sharp singlet around 2.4-2.5 ppm. nih.govchemicalbook.com The methylene protons of the octanoic acid chain would produce a series of multiplets in the 1.2-2.8 ppm range, with the protons alpha to the furan ring and alpha to the carboxyl group appearing at the more downfield end of this range.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show characteristic signals for the carbonyl carbons of both the carboxylic acid (around 175-185 ppm) and the acetyl group (around 186-190 ppm). libretexts.orgnih.gov The carbons of the furan ring would resonate in the aromatic region (approximately 110-155 ppm). nih.gov The carbons of the octanoic acid chain would appear in the aliphatic region (around 20-35 ppm).

Mass Spectrometry (MS) offers valuable information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of 252.31 g/mol . guidechem.com The fragmentation pattern would likely involve characteristic cleavages. A prominent fragment would be the loss of the acetyl group (CH₃CO), resulting in a peak at m/z 209. Cleavage of the alkyl chain and fragmentation of the furan ring would also produce a series of characteristic ions, providing further structural confirmation. chemguide.co.uklibretexts.org For instance, cleavage adjacent to the carbonyl group of the carboxylic acid could lead to the loss of a hydroxyl group (-OH, M-17) or the entire carboxyl group (-COOH, M-45). oregonstate.edulibretexts.org

Biological Activity and Mechanistic Investigations of 8 5 Acetylfuran 2 Yl Octanoic Acid and Furan Fatty Acid Derivatives

Antioxidant Properties and Reactive Oxygen Species Scavenging

Furan (B31954) fatty acids (F-acids), a unique class of lipids containing a furan moiety, have garnered attention for their significant antioxidant capabilities. While specific data on 8-(5-acetylfuran-2-yl)octanoic acid is limited, research on related furan derivatives provides insight into their potential for neutralizing reactive oxygen species (ROS).

Furan fatty acids have demonstrated notable efficacy as scavengers of highly reactive hydroxyl radicals (HO•). Studies using electron spin resonance (ESR) spin trapping techniques have shown that F-acids can decrease the signal of the DMPO-OH adduct in a dose-dependent manner. This effect is primarily due to the competition of F-acids with the spin trap for hydroxyl radicals, rather than inhibiting the radical generation system itself nih.gov. Kinetic analyses have revealed that furan fatty acids react with hydroxyl radicals at a near-diffusion-controlled rate, indicating they are potent HO• scavengers nih.gov.

The antioxidant mechanism of furan fatty acids against peroxyl radicals is attributed to the furan ring's chemical structure. The antioxidant activity is thought to occur via two main pathways: the transfer of an electron from the electron-rich furan ring to the peroxyl radical, or the addition of the peroxyl radical to the furan ring nih.govresearchgate.net. This dual mechanism allows for effective neutralization of peroxyl radicals, which are key mediators of lipid peroxidation.

The antioxidant properties of furan fatty acids extend to cellular protection against oxidative damage. Research has shown that F-acids can protect astroglioma cells from oxidative stress induced by hydrogen peroxide researchgate.net. The protective mechanism appears to be localized within the cell membrane, where F-acids scavenge radicals generated during lipid peroxidation researchgate.net. This targeted action helps maintain membrane integrity and function.

Furthermore, furan derivatives can exert regulatory effects on cellular activities by modulating key signaling pathways. These include the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) pathways, which are involved in cellular responses to stress and inflammation nih.govresearchgate.net. By influencing these pathways, furan derivatives can help mitigate the downstream effects of oxidative damage.

The antioxidant potential of chemical compounds is commonly evaluated using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Oxygen Radical Absorbance Capacity (ORAC) assay are two of the most widely used methods researchgate.netresearchgate.net.

The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, which results in a color change from violet to pale yellow mdpi.comnih.gov. The ORAC assay, on the other hand, quantifies the scavenging of peroxyl radicals, providing a measure of protection against a common type of ROS researchgate.net.

Table 1: Common In Vitro Antioxidant Activity Assays

| Assay | Principle | Measured Outcome |

|---|---|---|

| DPPH | Measures the ability of a compound to donate a hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl radical. | Decrease in absorbance as the violet DPPH radical is reduced to a yellow hydrazine. |

| ORAC | Measures the scavenging of peroxyl radicals generated by a thermal radical initiator (like AAPH). A fluorescent probe is used, and its decay is monitored. | Protection of the fluorescent probe from degradation, measured as the area under the curve (AUC). |

| TRAP | Measures the total radical-trapping antioxidant parameter, often using the same principles as ORAC. | The time it takes for the antioxidant to be consumed, followed by the rapid oxidation of a probe. |

| FRAP | Ferric Reducing Antioxidant Power assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | Formation of a colored ferrous-tripyridyltriazine complex, measured by absorbance. |

Anti-inflammatory Effects

Furan derivatives, including furan fatty acids, exhibit significant anti-inflammatory properties wisdomlib.org. The anti-inflammatory effects of F-acids isolated from sources like the green-lipped mussel have been demonstrated in animal models of arthritis, where they were found to be more potent than eicosapentaenoic acid (EPA) nih.gov.

The mechanisms underlying these anti-inflammatory actions are often linked to their antioxidant capabilities. Furan derivatives can suppress the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and reactive oxygen species (O₂⁻) nih.gov. They can also regulate the expression of genes involved in the inflammatory response nih.gov. For instance, some furan derivatives have been shown to modulate signaling pathways like NF-κB and MAPK, which are central to the inflammatory process nih.gov.

Antimicrobial and Antifungal Activities

A broad spectrum of antimicrobial and antifungal activities has been reported for furan derivatives wisdomlib.orgresearchgate.net. These compounds have shown efficacy against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungi ijabbr.com.

Specifically, the furan fatty acid 7,10-epoxyoctadeca-7,9-dienoic acid has demonstrated significant anti-staphylococcal activity against methicillin-resistant Staphylococcus aureus (MRSA) researchgate.netnih.gov. The minimum inhibitory concentration (MIC) for this compound was in the range of 125-250 mg/L nih.gov. At sublethal doses, it also reduced the virulence of MRSA by inhibiting hemolytic and coagulase activities nih.gov. Other synthetic furan derivatives, such as 3-aryl-3-(furan-2-yl)propanoic acids, have shown inhibitory activity against Escherichia coli with a MIC of 64 µg/mL ijabbr.com.

The octanoic acid component of the target molecule also contributes to its potential antimicrobial profile. Octanoic acid is known to have broad-spectrum microbicidal activity against pathogens like S. aureus and E. coli, as well as antifungal activity against yeasts like Candida albicans nih.govnih.govresearchgate.netjournalijar.com. Its mechanism often involves causing severe damage to the bacterial cell membrane nih.gov.

Table 2: Reported Antimicrobial and Antifungal Activities of Furan Derivatives

| Compound/Derivative Class | Target Organism(s) | Reported Activity/Finding | Reference(s) |

|---|---|---|---|

| 7,10-Epoxyoctadeca-7,9-dienoic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | Anti-staphylococcal activity (MIC: 125-250 mg/L) | researchgate.netnih.gov |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Escherichia coli | Growth inhibition (MIC: 64 µg/mL) | ijabbr.com |

| 1-Benzoyl-3-furan-2-ylmethyl-thiourea | Listeria monocytogenes, Staphylococcus aureus, Bacillus cereus | Antibacterial activity | ijabbr.com |

| Furanones and Pyrrolones | Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Aspergillus flavus, Aspergillus niger | Antibacterial and antifungal activity | ijpsr.com |

| Octanoic acid | Escherichia coli O157:H7, Staphylococcus aureus, Candida albicans | Broad-spectrum antimicrobial and antifungal activity | nih.govnih.govresearchgate.netjournalijar.com |

Other Pharmacological Modulations Reported for Furan Derivatives

The structural diversity of the furan nucleus has led to its incorporation into a wide array of pharmacologically active agents, demonstrating a range of therapeutic potentials beyond antioxidant and antimicrobial effects researchgate.netscispace.com.

Antiviral Activity: The furan scaffold is a component of various compounds with reported antiviral properties wisdomlib.orgresearchgate.net.

Antitumor Activity: Several furan derivatives have been synthesized and evaluated for their anticancer potential. In one study, novel furan derivatives exhibited potent antiproliferative effects against human cervical (HeLa) and colorectal (SW620) tumor cell lines, with IC50 values in the micromolar range nih.gov. The proposed mechanism involved the suppression of the PI3K/Akt and Wnt/β-catenin signaling pathways nih.gov.

Antihyperglycemic Activity: Furan derivatives have been investigated for their potential in managing blood sugar levels researchgate.netscispace.com. Furan fatty acids, in particular, have been studied in the context of type 2 diabetes and obesity nih.gov. Nutritional supplementation with a specific furan fatty acid in a diet-induced obesity mouse model was shown to improve insulin (B600854) sensitivity and reduce hepatic steatosis nih.govcirad.frcirad.fr. Furthermore, alkyl furans have been patented for their use in preparing antidiabetic medications google.com.

Analgesic Activity: Certain furan-containing compounds have been synthesized and tested for their pain-relieving effects. For example, derivatives of 5-(furan-2-yl, 2-methylfuran-3-yl)-4-amino-1,2,4-triazole-3-thion have been studied for their analgesic properties . Additionally, some dihydrofuran-2(3H)-one derivatives have shown strong analgesic activity in experimental models ijabbr.com.

Anticonvulsant Activity: The furan nucleus is present in molecules that have been investigated for their ability to prevent or reduce the severity of seizures. Derivatives of 5-(furan-2-yl)-4R1-1,2,4-triazole-3-thione have demonstrated anticonvulsant activity in animal models, with some compounds showing potency comparable to or exceeding that of reference drugs like Phenobarbital pharmj.org.ua. Other furochromone and benzofuran (B130515) derivatives have also shown significant protection in seizure models nih.gov.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 7,10-Epoxyoctadeca-7,9-dienoic acid |

| 3-Aryl-3-(furan-2-yl)propanoic acid |

| 1-Benzoyl-3-furan-2-ylmethyl-thiourea |

| 5-(Furan-2-yl, 2-methylfuran-3-yl)-4-amino-1,2,4-triazole-3-thion |

| 5-(Furan-2-yl)-4R1-1,2,4-triazole-3-thione |

| Dihydrofuran-2(3H)-one |

| Furochromone |

| Benzofuran |

| Octanoic acid |

| Nitric oxide |

| Prostaglandin E2 |

| Eicosapentaenoic acid |

Structure Activity Relationship Sar Studies of 8 5 Acetylfuran 2 Yl Octanoic Acid and Analogues

Influence of Furan (B31954) Ring Substitution on Biological Efficacy

The furan ring is a key structural motif in many biologically active compounds, and its substitution pattern can significantly impact efficacy. ijabbr.com Slight alterations to the substituents on the furan nucleus can lead to distinguishable differences in biological activities. researchgate.net In the context of furan fatty acids, the nature of the substituents can modulate properties such as antioxidant activity and interaction with biological targets. nih.govnih.gov

The furan ring's electron-rich nature makes it susceptible to oxidation, a property that can be either a contributor to its biological effect or a route of metabolic inactivation. nih.gov The introduction of electron-withdrawing or electron-donating groups onto the furan ring can alter its electronic properties and, consequently, its reactivity and interaction with cellular components. For instance, in other classes of furan derivatives, the presence of electron-withdrawing groups has been shown to impact antioxidant properties. dntb.gov.ua

While specific data for 8-(5-acetylfuran-2-yl)octanoic acid analogues is limited, we can hypothesize the impact of various substituents at the 3 and 4 positions of the furan ring based on general principles.

Table 1: Hypothesized Influence of Furan Ring Substituents on Biological Activity

| Position of Substitution | Substituent (R) | Expected Impact on Electronic Properties | Potential Influence on Biological Efficacy |

| 3 or 4 | -CH₃ | Electron-donating | May enhance antioxidant activity by stabilizing radical intermediates. |

| 3 or 4 | -Cl | Electron-withdrawing | Could modulate receptor binding affinity and metabolic stability. |

| 3 or 4 | -NO₂ | Strongly electron-withdrawing | May alter the molecule's interaction with specific targets; has been shown to be important in other bioactive furans. nih.gov |

| 3 or 4 | -OH | Electron-donating (by resonance) | Could introduce hydrogen bonding capabilities, potentially improving receptor interaction. |

Role of the Acetyl Functional Group in Activity Modulation

The acetyl group at the 5-position of the furan ring is a significant feature of this compound. This group can participate in hydrogen bonding and dipolar interactions, which can be critical for binding to a biological target. The carbonyl moiety of the acetyl group can act as a hydrogen bond acceptor, a common interaction in drug-receptor binding.

Bioisosteric replacement of the acetyl group is a common strategy in medicinal chemistry to fine-tune the pharmacological properties of a lead compound. cambridgemedchemconsulting.combenthamscience.com Replacing the acetyl group with other functionalities can modulate potency, selectivity, and pharmacokinetic properties.

Table 2: Potential Bioisosteric Replacements for the Acetyl Group and Their Rationale

| Original Group | Bioisosteric Replacement | Potential Rationale for Replacement |

| Acetyl (-COCH₃) | Cyano (-CN) | Similar size and linear geometry; alters electronic properties and hydrogen bonding capacity. |

| Acetyl (-COCH₃) | Nitro (-NO₂) | Strong electron-withdrawing group; can participate in different non-covalent interactions. |

| Acetyl (-COCH₃) | Carboxamide (-CONH₂) | Introduces both hydrogen bond donor and acceptor capabilities. |

| Acetyl (-COCH₃) | Sulfonamide (-SO₂NH₂) | Can act as a hydrogen bond donor and acceptor and may improve pharmacokinetic properties. |

This table presents potential bioisosteric replacements based on established medicinal chemistry principles. The actual impact of these substitutions would need to be determined experimentally.

Impact of the Octanoic Acid Chain on Receptor Binding and Biological Response

In various classes of lipid-like molecules, the length of the alkyl chain has been shown to be a critical determinant of receptor binding affinity and selectivity. For instance, in cannabimimetic indoles, an optimal alkyl chain length of five carbons was found for high-affinity binding to cannabinoid receptors. nih.gov Similarly, altering the chain length of fatty acid-like molecules can impact their interaction with receptors and enzymes.

Systematic variation of the carboxylic acid chain length in analogues of this compound would be a key step in optimizing its biological activity.

Table 3: Predicted Impact of Alkyl Chain Length Variation on Biological Activity

| Compound Series | Chain Length (n) | Predicted Lipophilicity | Potential Impact on Receptor Binding and Biological Response |

| 8-(5-Acetylfuran-2-yl)alkanoic acids | 4 (Butanoic acid) | Lower | May result in weaker binding if hydrophobic interactions are critical. |

| 8-(5-Acetylfuran-2-yl)alkanoic acids | 6 (Hexanoic acid) | Intermediate | Could lead to an optimal balance of solubility and lipophilicity for receptor interaction. |

| 8-(5-Acetylfuran-2-yl)alkanoic acids | 8 (Octanoic acid) | Reference | The parent compound's activity would serve as the baseline. |

| 8-(5-Acetylfuran-2-yl)alkanoic acids | 10 (Decanoic acid) | Higher | May increase non-specific binding and reduce aqueous solubility, potentially decreasing efficacy. |

This table is based on general trends observed for other classes of bioactive lipids and serves as a hypothesis for the 8-(5-acetylfuran-2-yl)alkanoic acid series.

Computational Chemistry and Molecular Modeling of 8 5 Acetylfuran 2 Yl Octanoic Acid

Molecular Docking Simulations

Prediction of Ligand-Target Binding Affinities

While specific docking studies on 8-(5-Acetylfuran-2-yl)octanoic acid are not available in the current body of scientific literature, research on other furan (B31954) derivatives provides a framework for predicting its binding affinities. For instance, molecular docking studies on novel furan-azetidinone hybrids have been conducted to evaluate their potential as antibacterial agents by targeting enzymes in E. coli such as enoyl reductase. ijper.org In these studies, the binding affinity is quantified by a docking score, which estimates the free energy of binding. Compounds with lower docking scores are predicted to have higher binding affinities. For furan derivatives, these scores have been shown to be influenced by the nature and position of substituents on the furan ring.

A hypothetical docking study of this compound against a relevant biological target, such as a fatty acid-binding protein or a specific enzyme, would likely yield data similar to that presented in the illustrative table below. The binding affinity would be expected to be influenced by both the acetylfuran head and the octanoic acid tail.

Table 1: Illustrative Predicted Binding Affinities of this compound and Related Compounds against a Hypothetical Target

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| This compound | Fatty Acid Binding Protein 5 (FABP5) | -8.5 | Arg126, Tyr128 |

| 8-(5-Hexylfuran-2-yl)octanoic acid | Fatty Acid Binding Protein 5 (FABP5) | -9.2 | Leu72, Phe57 |

| Oleic Acid | Fatty Acid Binding Protein 5 (FABP5) | -7.9 | Ser56, Thr59 |

Characterization of Molecular Binding Modes and Interaction Dynamics

The binding mode of a ligand describes its orientation within the active site of a target protein and the specific non-covalent interactions that stabilize the complex. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. Studies on other furan derivatives have shown that the furan ring can participate in π-π stacking interactions with aromatic residues in the protein's binding pocket. ijper.org The acetyl group of this compound would be expected to act as a hydrogen bond acceptor, while the carboxylic acid group of the octanoic acid chain can act as both a hydrogen bond donor and acceptor.

The interaction dynamics, often explored through molecular dynamics simulations following docking, would reveal the stability of these interactions over time. For example, research on the interaction between furan derivatives and myofibrillar proteins indicates that hydrogen bonds and van der Waals forces are the primary drivers of binding. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics simulations provide a detailed view of the conformational changes and stability of molecules over time. While no specific MD studies on this compound have been published, research on long-chain fatty acids offers valuable insights. u-tokyo.ac.jpresearchgate.netacs.org These studies reveal that the long alkyl chains of fatty acids are highly flexible and can adopt various conformations, such as elongated, L-shaped, and turned structures, particularly within a lipid bilayer. u-tokyo.ac.jpresearchgate.net

An MD simulation of this compound would likely show significant flexibility in the octanoic acid chain, while the furan ring would remain relatively rigid. The simulation would also provide information on the stability of the entire molecule and how it interacts with its environment, such as a solvent or a biological membrane. The conformational flexibility is a key determinant of how the molecule can adapt its shape to fit into a binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of existing ones. QSAR studies on furan-containing compounds have been successfully developed for various biological activities, including antimicrobial and insecticidal effects. nih.govbohrium.com

A QSAR model for a series of furan fatty acids, including this compound, would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). The model would then be built by finding a statistical relationship between these descriptors and the observed biological activity. Such a model could predict the activity of new furan fatty acids and guide the design of more potent analogues. For example, QSAR studies on nitrofuran derivatives have highlighted the importance of the furan ring and specific substituents for their antitubercular activity. aimspress.com

In Silico Prediction of Physicochemical and Bioavailability Parameters

The physicochemical and bioavailability properties of a compound are crucial for its potential as a therapeutic agent. These properties can be predicted using various computational tools. For this compound, several key parameters can be estimated. These predictions are based on the molecular structure and are valuable for assessing the compound's "drug-likeness". nih.govresearchgate.net

Table 2: Predicted Physicochemical and Bioavailability Parameters for this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C14H20O4 | Basic molecular composition |

| Molecular Weight | 252.31 g/mol | Influences absorption and distribution |

| LogP (octanol/water partition coefficient) | 3.2 | Indicates lipophilicity and membrane permeability |

| Topological Polar Surface Area (TPSA) | 66.4 Ų | Relates to membrane permeability and bioavailability |

| Number of Hydrogen Bond Donors | 1 | Influences solubility and binding |

| Number of Hydrogen Bond Acceptors | 4 | Influences solubility and binding |

| Number of Rotatable Bonds | 9 | Relates to conformational flexibility |

These predicted values suggest that this compound has a moderate level of lipophilicity and a reasonable number of hydrogen bond donors and acceptors, which are important characteristics for oral bioavailability.

Advanced Analytical Methodologies for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, including furan (B31954) fatty acids, which are typically derivatized to their more volatile methyl esters (FAMEs) prior to analysis.

GC-MS is extensively used for identifying and quantifying furan fatty acids in diverse and complex matrices. Although direct analysis of 8-(5-acetylfuran-2-yl)octanoic acid is not widely documented, the methodology is well-established for analogous furan fatty acids. For instance, non-methylated furan fatty acids, such as 8-(5-hexylfuran-2-yl)-octanoic acid (8F6), have been detected in processed soy products using GC-MS, where they were absent in the raw soybeans, suggesting their formation during processing. Similarly, these compounds have been identified in fish, where their presence is linked to the fish feed.

The typical GC-MS analysis involves a sample preparation step, often including lipid extraction and transesterification to convert the fatty acids into their corresponding methyl esters. These esters are then separated on a capillary column (e.g., a 5% phenyl/95% methyl polysiloxane column) and detected by a mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that, when coupled with GC-MS, provides a sensitive method for the analysis of volatile and semi-volatile compounds from a sample's headspace. This is particularly useful for analyzing aroma and off-flavor compounds in food products.

The technique has been successfully optimized and validated for quantifying furan and various alkylfurans in heat-treated foods like chocolate. ebi.ac.uk In this method, a fused-silica fiber coated with a stationary phase is exposed to the headspace of a heated sample, where volatile analytes are adsorbed. The fiber is then transferred to the GC injector for thermal desorption and analysis. This approach has proven effective in monitoring the formation of furans during food processing, such as tempering and laser engraving of chocolate, showing increases in furan content of 24% and 31%, respectively. ebi.ac.uk While direct application to this compound is less common due to its lower volatility, the principle is highly relevant for related, more volatile furan derivatives like 2-acetylfuran (B1664036).

For exceptionally complex samples, comprehensive two-dimensional gas chromatography (GC×GC) coupled with a high-speed time-of-flight mass spectrometer (TOF-MS) offers significantly enhanced separation power and sensitivity. This technique uses two columns with different stationary phases, providing a much higher peak capacity than single-column GC.

GC×GC-TOF-MS has demonstrated superior capability in analyzing the volatile profiles of foods and beverages, such as white wines, where it identified 317 volatile compounds, including 17 furanoids and lactones. youtube.com The enhanced separation prevents co-elution of analytes, leading to cleaner mass spectra and more confident compound identification. youtube.com This makes it an invaluable tool for detecting trace-level furan compounds in matrices rich with interfering substances. The high sensitivity and clear mass spectra are a result of the separation on two different phases. youtube.com

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS)

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is an emerging technique that couples the separation power of gas chromatography with the high sensitivity and additional separation dimension of ion mobility spectrometry. After separation in the GC column, analytes are ionized and enter a drift tube where they are separated a second time based on their size, shape, and charge.

HS-GC-IMS has been used to identify specific volatile markers of oxidation in fish oil, successfully identifying 2-acetylfuran and 5-methylfurfural (B50972) as key compounds whose concentrations increased linearly with oxidation time. wikipedia.org The technique provides a unique two-dimensional fingerprint (GC retention time vs. IMS drift time) for the volatile profile of a sample. This allows for rapid, sensitive, and simple analysis, making it suitable for quality control and authenticity studies, such as differentiating olive oil grades or analyzing volatile components in traditional medicines. nih.govnih.gov

| Compound | Matrix | Significance | Reference |

|---|---|---|---|

| 2-Acetylfuran | Anchovy Oil | Marker for oxidation; concentration increases with oxidation time. | wikipedia.org |

| 5-Methylfurfural | Anchovy Oil | Marker for oxidation; concentration increases with oxidation time. | wikipedia.org |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative to GC-MS, particularly for less volatile, more polar, or thermally labile compounds that are not amenable to gas chromatography without derivatization. Furan fatty acids can be analyzed directly using LC-MS.

A high-resolution mass spectrometry (HRMS) method using an LC-Orbitrap system has been developed for the analysis of triacylglycerols containing furan fatty acids. In this approach, electrospray ionization (ESI) in positive mode is used, and the high mass accuracy of the Orbitrap analyzer allows for confident identification of the compounds. The fragmentation patterns (MS²) are crucial for structural confirmation, as they can verify the presence of the furan fatty acid moiety within a larger lipid molecule. For quantitative analysis of free carboxylic acids, derivatization is sometimes employed to improve chromatographic retention and ionization efficiency in techniques like UHPLC-MS/MS.

Atmospheric Pressure Chemical Ionisation Mass Spectrometry (APCI-MS)

Atmospheric Pressure Chemical Ionisation (APCI) is an ionization technique used with LC-MS that is well-suited for the analysis of medium to low polarity compounds with good thermal stability, such as many lipids and fatty acids. Unlike ESI, APCI involves vaporizing the sample and solvent in a heated nebulizer before ionization occurs via gas-phase ion-molecule reactions initiated by a corona discharge.

This method is particularly effective for analytes that are not easily ionized by ESI. APCI-MS is well-established for the analysis of fatty acids and other lipids, typically producing singly charged protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, which simplifies spectral interpretation. Given that this compound is a fatty acid derivative, APCI-MS represents a robust and valuable tool for its analysis, offering a complementary approach to ESI for comprehensive lipid profiling.

| Technique | Typical Analytes | Ionization Principle | Key Advantage |

|---|---|---|---|

| GC-MS (with EI) | Volatile/Semi-volatile (derivatized) | Electron Impact | Provides extensive fragmentation for library matching. |

| LC-MS (with ESI) | Polar, Thermally Labile | Soft ionization in solution | Analyzes intact, non-volatile molecules. |

| LC-MS (with APCI) | Low to Medium Polarity, Thermally Stable | Gas-phase chemical ionization | Effective for analytes poorly ionized by ESI, like many neutral lipids. |

Sample Preparation and Extraction Techniques for Enhanced Detection

Effective sample preparation is a critical prerequisite for the reliable analysis of this compound and related furan fatty acids. The primary objectives of these preliminary steps are to extract the lipids from the sample matrix, isolate the furan fatty acid fraction, and derivatize them to enhance their volatility and chromatographic performance for GC-MS analysis. While specific validated methods for this compound are not extensively detailed in publicly available literature, the established protocols for other furan fatty acids provide a robust framework.

The analysis of furan fatty acids is often challenging due to their low levels in the presence of much higher concentrations of conventional fatty acids. researchgate.net This necessitates enrichment steps to achieve the necessary sensitivity for quantification. researchgate.net

Lipid Extraction: The initial step typically involves the extraction of total lipids from the sample. A common method for this is accelerated solvent extraction (ASE), which utilizes elevated temperatures and pressures to efficiently extract lipids. researchgate.net A mixture of n-hexane and isopropanol (B130326) is a frequently used solvent system for this purpose. researchgate.net

Transesterification: Following lipid extraction, the fatty acids are commonly converted to their corresponding fatty acid methyl esters (FAMEs). This derivatization step is crucial as it increases the volatility of the fatty acids, making them amenable to GC analysis. researchgate.netresearchgate.net A typical procedure involves reacting the lipid extract with methanol (B129727) containing an acid catalyst, such as sulfuric acid, at an elevated temperature. researchgate.net

Enrichment of Furan Fatty Acids: A key step in the sample preparation pipeline is the enrichment of the furan fatty acid fraction. Silver ion chromatography is a widely employed technique for this purpose. researchgate.net This method separates fatty acid esters based on the degree of unsaturation and the presence of the furan moiety. A common stationary phase is silica (B1680970) gel impregnated with silver nitrate (B79036). researchgate.netresearchgate.net This step is highly effective in separating FuFA-FAMEs from the more abundant saturated and unsaturated fatty acids, thereby significantly enhancing the detection sensitivity. researchgate.net The recovery rate for furan fatty acids using silver ion chromatography has been reported to be around 85%. researchgate.net

Solid-Phase Extraction (SPE): Solid-phase extraction is another valuable technique for the cleanup and concentration of furan derivatives from complex sample matrices prior to chromatographic analysis. nih.gov While specific applications for this compound are not detailed, various sorbents can be employed depending on the physicochemical properties of the analyte and the matrix components.

The table below summarizes the general steps and techniques commonly applied in the sample preparation of furan fatty acids for GC-MS analysis, which would be applicable for the development of a specific method for this compound.

| Step | Technique | Reagents/Materials | Purpose |

| Lipid Extraction | Accelerated Solvent Extraction (ASE) | n-Hexane/Isopropanol | To extract total lipids from the sample matrix. |

| Derivatization | Transesterification | Methanol with Sulfuric Acid | To convert fatty acids to their more volatile methyl esters (FAMEs). |

| Enrichment | Silver Ion Chromatography | Silica gel with Silver Nitrate | To isolate and concentrate the furan fatty acid methyl esters from other fatty acids. |

| Enrichment/Cleanup | Solid-Phase Extraction (SPE) | Various Sorbents | To further purify and concentrate the analyte fraction before analysis. |

Research Applications of 8 5 Acetylfuran 2 Yl Octanoic Acid and Furan Fatty Acid Derivatives

Application as Biomolecule Probes

The unique structural and chemical characteristics of furan (B31954) fatty acids make them valuable tools for investigating the complex environment of biological membranes.

Tools for Membrane Structure and Function Studies

Furan fatty acids can be incorporated into phospholipids (B1166683), which are the primary components of cellular membranes. nih.gov Once integrated, they can serve as intrinsic probes to report on the physical state and dynamics of the lipid bilayer. The furan ring, being a rigid and planar structure, can influence local lipid packing and, in turn, be influenced by the surrounding lipid environment.

Furthermore, furan fatty acid derivatives can be chemically modified to include fluorescent reporters. For instance, fluorescently-labeled fatty acids and phospholipids have been successfully used to monitor phase transitions in liposomes through changes in fluorescence intensity and polarization. nih.gov These probes are highly sensitive to temperature-dependent lipid-lipid interactions. nih.gov While direct studies on 8-(5-acetylfuran-2-yl)octanoic acid as a fluorescent probe are not extensively documented, its structure suggests potential for such applications. The acetyl group on the furan ring could be chemically modified to attach a fluorophore, creating a tailored probe for membrane studies.

Investigations into Protein-Lipid Interactions

Understanding the interactions between membrane proteins and the surrounding lipid bilayer is crucial for elucidating protein function. Furan fatty acid derivatives, particularly when fluorescently labeled, can provide insights into these interactions. Changes in the fluorescence signal of a furan fatty acid probe incorporated into a membrane can indicate alterations in the lipid environment induced by a nearby protein. These probes have been instrumental in observing conformational changes in membrane proteins, which are dependent on the structural changes within the lipid phase. nih.gov The specificity of these interactions can be explored by varying the structure of the furan fatty acid, including the length of the acyl chain and the substitutions on the furan ring, such as the acetyl group in this compound.

Building Blocks for Advanced Drug Delivery Systems (e.g., Micelles, Liposomes)

The development of effective drug delivery systems is a cornerstone of modern pharmacology. Vesicular systems like micelles and liposomes are at the forefront of this research, offering advantages such as improved drug solubility, prolonged circulation time, and targeted delivery. nih.govnih.gov Fatty acids are fundamental components in the formation of some of these systems, such as ufasomes, which are vesicles composed of long-chain unsaturated fatty acids. ijabbr.commdpi.com

While the direct use of this compound in the formation of micelles and liposomes is not widely reported, the properties of furan fatty acids suggest their potential in this area. The amphiphilic nature of furan fatty acids, with a polar carboxylic acid head and a nonpolar tail containing the furan ring, makes them suitable candidates for self-assembly into vesicular structures. The furan ring could introduce unique packing properties and stability to the resulting micelles or liposomes. Furthermore, the acetyl group of this compound offers a site for chemical modification, allowing for the attachment of targeting ligands or other functional moieties to the surface of the drug delivery vehicle.

| Drug Delivery System | Potential Role of Furan Fatty Acid Derivatives |

| Micelles | The amphiphilic nature of furan fatty acids could enable the formation of stable micelles for the encapsulation of hydrophobic drugs. |

| Liposomes | Furan fatty acids could be incorporated into the lipid bilayer of liposomes, potentially influencing membrane fluidity, stability, and drug release characteristics. nih.govnih.gov |

| Ufasomes | As a type of fatty acid, furan fatty acids could be used as the primary building blocks for ufasomes, a class of vesicles for drug delivery. ijabbr.commdpi.com |

Tools for Elucidating Biological Processes and Natural Product Analogues

Furan fatty acids and their derivatives are not only tools for studying existing biological systems but also serve as building blocks for the synthesis of novel molecules and as subjects of study for understanding fundamental biological pathways.

The biosynthesis of furan fatty acids itself is a significant area of research. In some bacteria, a complex enzymatic pathway involving a fatty acyl methylase and a desaturase leads to the formation of these unique lipids. springermedizin.de Elucidating these pathways provides insights into microbial metabolism and the evolution of protective mechanisms against environmental stressors.

Furthermore, the furan moiety is a versatile scaffold in organic synthesis. researchgate.net The chemical reactivity of the furan ring and its substituents allows for the creation of a diverse range of molecules. For example, furan derivatives can be used as starting materials in diversity-oriented synthesis to generate libraries of natural product analogs for drug discovery. nih.gov The synthesis of thiophene (B33073) analogues of biologically active molecules like 5,8-dideazafolic acid highlights the potential of using heterocyclic fatty acids as templates for creating novel therapeutic agents. nih.gov In this context, this compound, with its functionalized furan ring, represents a valuable starting material for the synthesis of complex molecules and natural product analogues. For instance, furan fatty acid derivatives have been used in the synthesis of plakorsins A and B, which are natural products isolated from marine sponges.

Roles in Cellular Stress Response Mechanisms

A growing body of evidence points to the significant role of furan fatty acids in cellular responses to stress, particularly oxidative stress. researchgate.net Furan fatty acids are potent radical scavengers, capable of neutralizing reactive oxygen species (ROS) that can damage cellular components like lipids, proteins, and DNA. springermedizin.de

The furan ring is the key to this antioxidant activity. It can react with and trap radicals, thereby preventing a chain reaction of lipid peroxidation within cellular membranes. This protective role has been observed in various organisms, from bacteria to plants and animals. nih.govspringermedizin.de In photosynthetic organisms, furan fatty acids are thought to provide protection against the ROS generated as a byproduct of photosynthesis.

Studies have shown that the presence of furan fatty acids can protect cells from the damaging effects of oxidative stress. For example, in the bacterium Rhodobacter sphaeroides, a furan-containing fatty acid, 9-(3-methyl-5-pentylfuran-2-yl)nonanoic acid, is synthesized in response to singlet oxygen, a highly reactive ROS. This furan fatty acid acts as a membrane-bound scavenger of singlet oxygen, protecting the cell from its toxic effects. Similarly, fumaric acid esters, which share some structural similarities with furan derivatives, have been shown to selectively activate the NRF2 pathway, a key cellular defense mechanism against oxidative stress. The acetyl group in this compound could potentially modulate its antioxidant activity and its interaction with cellular stress response pathways.

Potential in Diagnostic Biomarker Discovery (e.g., Acetylfuran in Disease Diagnostics)

The metabolic products of furan fatty acids and other furan-containing compounds are being investigated as potential biomarkers for disease diagnosis and exposure to toxins. When furan is metabolized in the body, it can be converted to a reactive intermediate, cis-2-butene-1,4-dial (BDA). This intermediate can react with cellular nucleophiles like glutathione (B108866) and the amino acid lysine (B10760008) to form various adducts that are excreted in the urine. researchgate.net

The detection of these furan-derived metabolites in urine can serve as a biomarker of furan exposure, which is relevant as furan is a potential carcinogen found in some heat-processed foods. Research has focused on identifying specific and sensitive biomarkers, such as N-acetylated crosslinks of cysteine and lysine by BDA. researchgate.net

The acetyl group in compounds like this compound is of particular interest in this context. N-acetyl lysine/glutathione-derived pyrroles are being explored as potential ex vivo biomarkers of bioactivated furan-containing compounds. The presence of an acetyl group on the furan ring could influence the metabolic fate of the compound and lead to the formation of unique biomarkers. Further research is needed to determine if this compound or its metabolites could serve as specific biomarkers for particular diseases or exposures.

| Compound Class | Potential Application in Diagnostics |

| Furan Metabolites | Urinary metabolites of furan are being investigated as biomarkers for exposure to this potentially carcinogenic compound. |

| N-Acetyl Lysine/Glutathione-Derived Pyrroles | These compounds are being explored as ex vivo biomarkers for the bioactivation of toxic furan-containing compounds. |

| Acetylated Furan Derivatives | The acetyl group may influence metabolic pathways, potentially leading to the formation of unique and specific biomarkers. |

Applications in Food Science and Agricultural Chemistry

Furan fatty acid derivatives are naturally occurring or thermally induced compounds that have garnered interest in food science for their dual roles as flavor contributors, preservatives, and markers of processing.

Flavoring Agents and Food Preservatives

Furan fatty acids and related compounds contribute to the sensory profile of foods and offer protective benefits. Furan, a related volatile compound, is formed during the thermal processing of foods through the degradation of natural constituents like polyunsaturated fatty acids. ucdavis.edunih.gov The cooking process itself, whether roasting, baking, or canning, can lead to the formation of these compounds, which are integral to the final flavor of many products. ucdavis.edu For instance, the photooxidation of furan fatty acids can produce 3-methyl-2,4-nonanedione, a compound noted for its hay-like aroma, which is a characteristic flavor component in green tea. wikipedia.org

Beyond their role in flavor, furan fatty acids are recognized as potent antioxidants. utuvolter.finih.gov They function effectively as radical scavengers, protecting polyunsaturated fatty acids (PUFAs) and other susceptible molecules from lipid peroxidation. researchgate.netuni-hohenheim.denih.gov This antioxidant capability is crucial for preserving food quality and extending shelf life by preventing spoilage caused by oxidation. researchgate.net The unique tetraalkyl-substituted furan ring structure, while relatively unstable and susceptible to oxidation, is key to this protective function. nih.gov

Components in Nutraceutical Formulations

The bioactive properties of furan fatty acids make them valuable components for nutraceuticals and dietary supplements. utuvolter.finih.gov Research highlights their potent antioxidant and anti-inflammatory effects, with evidence suggesting their health benefits may even extend beyond those of well-known omega-3 fatty acids. utuvolter.finih.gov These compounds are considered valuable, albeit minor, constituents of dietary lipids. utuvolter.firesearchgate.net

Studies have demonstrated the potential of FuFAs in metabolic health. For example, a specific furan fatty acid, FuFA-F2, was shown in a mouse model to stimulate muscle anabolism, increase muscle mass, improve insulin (B600854) sensitivity, and reduce liver steatosis, suggesting it could be a beneficial supplement for addressing obesity and metabolic disorders. nih.gov Recognizing this potential, methods have been developed for the efficient chemical synthesis of furan fatty acids from renewable biomass sources, such as 5-(chloromethyl)furfural (CMF), specifically for their use as dietary supplements with proposed cardioprotective properties. universityofcalifornia.edu

The importance of these compounds is further underscored by observations that the refining process of oils, such as soybean oil, and the production of fish oil capsules can significantly reduce the natural content of furan fatty acids, diminishing their potential health benefits. researchgate.netuni-hohenheim.de

Identification as Volatile Markers in Food Products

Furan and its derivatives serve as volatile markers indicating the thermal history of food products. Furan is a volatile, heterocyclic organic compound that forms primarily through the thermal degradation of natural food components during processing. ucdavis.edu Its presence and concentration in foods like coffee, toast, and canned goods are linked to the intensity and type of heat treatment applied. europa.eu

The formation pathways include the oxidation of polyunsaturated fatty acids and carotenoids, the breakdown of carbohydrates and certain amino acids, and the degradation of ascorbic acid at high temperatures. ucdavis.edunih.gov For example, heating linoleic acid and linolenic acid can produce furan. nih.gov Because these compounds are volatile, their levels can be influenced by cooking methods; for instance, reheating foods without a lid or the choice of coffee brewing method can alter the final concentration of furan in the consumed product. europa.eu Monitoring for these volatile furans can thus provide insight into the processing conditions a food product has undergone. nih.gov

Utilization in Material Science and Polymer Chemistry

Furan derivatives, including those related to fatty acids, are emerging as key building blocks in the development of sustainable polymers and materials. They offer a bio-based alternative to traditional petroleum-derived plastics. patsnap.com

Research has focused on synthesizing furan-based polyesters to replace materials like polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.net One successful approach involves the enzymatic polycondensation of dimethyl 2,5-furandicarboxylate with aliphatic diols and a dimerized fatty acid diol. researchgate.netchemrxiv.org This process yields bio-based block copolymers with properties that can be tailored by adjusting the chain length of the diol, affecting the material's molecular weight and thermal characteristics. chemrxiv.org

The furan-based monomer 2,5-furandicarboxylic acid (FDCA) is a particularly promising replacement for the petroleum-based terephthalic acid (TPA). patsnap.comresearchgate.net Polymers made from FDCA, such as polyethylene furanoate (PEF), exhibit excellent gas barrier properties, making them highly suitable for food and beverage packaging applications. patsnap.com These bio-based polymers are often recyclable and can be biodegradable under specific conditions, contributing to a more sustainable and resource-efficient materials economy. patsnap.comchemrxiv.org

Future Perspectives and Emerging Research Avenues for Furan Fatty Acid Derivatives

Deeper Elucidation of Complex Biosynthetic Pathways

The biosynthesis of furan (B31954) fatty acids is not yet fully understood, with different pathways proposed in various organisms. nih.govosti.gov In algae, the process is thought to begin with the lipoxygenase-catalyzed oxidation of fatty acids like linoleic acid and 9,12-hexadecadienoic acid. osti.gov This initial step forms a hydroperoxy derivative, which then undergoes a series of reactions including electron shifts and ring closure to form the furan ring, followed by methylation. nih.govosti.gov

In contrast, a distinct pathway has been identified in some bacteria. nih.govosti.gov This pathway starts with the methylation of cis-vaccenic acid to form 11-Me-18:1, followed by desaturation to create 11-Me-18:2, and finally, the incorporation of an oxygen atom to form the furan ring. nih.govresearchgate.net The existence of these varied synthetic routes suggests a convergent evolution driven by the need for these molecules, possibly as a defense against oxidative stress. osti.gov

Further research is necessary to fully map these complex pathways and identify all the intermediates and enzymes involved. A comprehensive understanding of FuFA biosynthesis would not only enhance our knowledge of their biological roles but also pave the way for their large-scale production for industrial and health applications. nih.govosti.gov

Discovery and Characterization of Novel Enzyme Systems Involved in Furan Fatty Acid Synthesis

Recent breakthroughs have led to the identification of several novel enzymes involved in the bacterial biosynthesis of FuFAs. nih.govosti.gov Genetic and biochemical studies in photosynthetic bacteria like Rhodobacter sphaeroides and Rhodopseudomonas palustris have been particularly fruitful. nih.govresearchgate.net

Key enzymes that have been recently characterized include:

UfaM: A SAM-dependent methylase that catalyzes the initial methylation of a fatty acid precursor. Specifically, it converts cis-vaccenic acid to E-11-methyloctadeca-12-enoic acid (11Me-12t-18:1). nih.govnih.gov

UfaD: A fatty acyl desaturase, with unexpected similarity to phytoene (B131915) desaturase, that introduces a double bond into the methylated intermediate. nih.govosti.gov

UfaO: A fatty acid-modifying enzyme that incorporates molecular oxygen to form the furan ring. nih.govnih.gov

FufM: A methylase responsible for the second methylation step, converting monomethylated FuFAs to dimethylated FuFAs. osti.govnih.gov

The discovery of these enzymes provides crucial targets for further investigation. Understanding their structure, function, and regulation will be key to manipulating FuFA biosynthesis for biotechnological purposes. The identification of homologs of these enzymes in other organisms, including plants and algae, is a promising area of future research. nih.govosti.gov

Advanced Characterization of In Vivo Biological Roles (excluding human trials)

Furan fatty acids are recognized for their potent antioxidant properties, acting as effective scavengers of hydroxyl and peroxyl radicals. nih.govosti.govwikipedia.org This radical-scavenging ability is believed to be their primary function in various biological systems, protecting cells from oxidative damage. wikipedia.org For instance, in plants and algae, FuFAs are thought to provide protection against free radicals generated by sunlight. wikipedia.org

Beyond their direct antioxidant activity, FuFAs are also implicated as second messengers in cellular pathways that defend against oxidative damage. nih.govosti.gov In the photosynthetic bacterium Rhodobacter sphaeroides, the accumulation of a furan-containing fatty acid, 10,13-epoxy-11-methyl-octadecadienoate, increases in response to singlet oxygen, a reactive oxygen species. pnas.orgnih.gov This suggests a role for FuFAs as membrane-bound scavengers of reactive oxygen species. pnas.orgnih.gov

Further in vivo studies in various model organisms are needed to fully elucidate the diverse biological roles of FuFAs. Investigating their effects on membrane properties, cell signaling, and stress responses will provide a more complete picture of their physiological significance.

Rational Design and Synthesis of Next-Generation Analogues for Targeted Research

The ability to synthesize furan fatty acids and their analogues is crucial for research and potential therapeutic applications. dntb.gov.ua Various synthetic strategies have been developed to create these molecules. For example, the synthesis of 8-(5-hexyl-2-furyl)octanoic acid has been successfully described. rsc.org

The development of efficient synthetic methods allows for the creation of novel FuFA analogues with modified properties. cardiff.ac.uk This includes altering the length of the alkyl and carboxylic acid chains, as well as the substitution pattern on the furan ring. These rationally designed analogues can be used as tools to probe the structure-activity relationships of FuFAs, helping to identify the key structural features responsible for their biological activities. Furthermore, the synthesis of labeled analogues, for instance with stable isotopes, can aid in metabolic and mechanistic studies.

| Synthetic Approach | Description | Reference |

| Friedel-Crafts Acetylation | An efficient, one-pot synthesis for the acetylation of quinolines, which can be a step in building more complex furan-containing molecules. | researchgate.net |

| Hydroarylation | A method for the synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives by reacting 3-(furan-2-yl)propenoic acids with arenes in a superacid. | mdpi.com |

| C–H Arylation and Transamidation | A modular strategy to prepare a diverse set of C3-substituted, benzofuran-2-carboxamide (B1298429) derivatives from a simple benzofuran (B130515) precursor. | mdpi.com |

Integration of Multi-Omics Data for Systems-Level Biological Understanding

To gain a holistic understanding of the role of furan fatty acids in biological systems, an integrative multi-omics approach is essential. mdpi.com This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of the cellular processes influenced by these molecules.

For example, integrating transcriptomics with metabolomics can reveal how changes in gene expression correlate with alterations in the levels of FuFAs and other metabolites. mdpi.com This can help to identify the regulatory networks that control FuFA biosynthesis and the downstream pathways affected by their presence. Co-expression analysis can identify gene modules that are co-regulated with FuFA levels, providing clues about their functions. mdpi.com

Multi-omics data can also shed light on the metabolic fate of FuFAs. By tracking the flow of metabolites through various pathways, researchers can understand how FuFAs are synthesized, modified, and degraded within the cell. This systems-level approach will be invaluable for uncovering the complex interactions and regulatory mechanisms that govern the biological roles of furan fatty acids.

| Omics Approach | Application to Furan Fatty Acid Research | Potential Insights |

| Genomics | Identifying genes encoding for enzymes in the FuFA biosynthetic pathway across different species. | Discovery of novel enzymes and understanding the evolution of biosynthetic pathways. |

| Transcriptomics | Analyzing gene expression changes in response to FuFA treatment or under conditions of oxidative stress. | Identification of regulatory networks and downstream signaling pathways. |

| Proteomics | Quantifying changes in protein abundance in the presence of FuFAs. | Understanding the impact of FuFAs on cellular protein machinery and signaling cascades. |

| Metabolomics | Profiling the levels of FuFAs and other related metabolites in various biological samples. | Elucidation of metabolic pathways, identification of biomarkers, and understanding of metabolic fluxes. |

| Multi-Omics Integration | Combining datasets from the above approaches to build comprehensive models of FuFA biology. | A systems-level understanding of the synthesis, regulation, and function of furan fatty acids. |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 8-(5-Acetylfuran-2-yl)octanoic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer: Synthesis typically involves coupling acetylfuran derivatives with octanoic acid precursors. For example, brominated intermediates (e.g., 8-bromooctanoic acid) can undergo nucleophilic substitution or cross-coupling reactions with 5-acetylfuran. Optimization may include adjusting catalysts (e.g., palladium for cross-coupling), solvent polarity, and temperature gradients. Yields >80% have been reported for analogous compounds via controlled stepwise protocols .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the acetylfuran moiety and alkyl chain connectivity. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection ensures purity (>95%). Infrared (IR) spectroscopy can identify carbonyl stretching vibrations (1700–1750 cm⁻¹) from the acetyl group .

Q. How should researchers design preliminary biological activity assays for this compound?

- Methodological Answer: Begin with in vitro cytotoxicity screening (e.g., MTT assay on cancer cell lines) and enzyme inhibition studies (e.g., lipoxygenase or cyclooxygenase assays). Use dose-response curves (1–100 µM) to establish IC₅₀ values. Include positive controls (e.g., aspirin for COX inhibition) and replicate experiments (n ≥ 3) to ensure statistical significance .

Advanced Research Questions

Q. How can structural modifications of the acetylfuran or alkyl chain alter the compound’s bioactivity or pharmacokinetics?

- Methodological Answer: Introduce substituents (e.g., halogens, methyl groups) to the furan ring via Friedel-Crafts alkylation to study electronic effects. Vary the alkyl chain length (C6–C10) to assess lipophilicity impacts on membrane permeability. Computational modeling (e.g., molecular docking) can predict binding affinities to target proteins like PPAR-γ or fatty acid transporters .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

- Methodological Answer: Cross-validate assays using orthogonal methods (e.g., fluorescence-based vs. colorimetric assays). Perform meta-analyses of published data to identify confounding variables (e.g., solvent polarity, cell line specificity). Replicate experiments under standardized conditions (e.g., ISO 17025 guidelines) and apply multivariate statistical analysis to isolate key factors .

Q. How can researchers determine the compound’s stability under physiological conditions?

- Methodological Answer: Simulate gastric (pH 1.2) and intestinal (pH 6.8) environments with timed degradation studies. Use LC-MS to monitor hydrolysis of the acetyl group or oxidation of the furan ring. Accelerated stability testing (40°C/75% RH) over 4 weeks provides shelf-life estimates. Include antioxidants (e.g., BHT) in formulations to mitigate degradation .

Q. What advanced spectroscopic methods elucidate the compound’s interaction with lipid bilayers or proteins?

- Methodological Answer: Employ surface plasmon resonance (SPR) to quantify binding kinetics with membrane receptors. Solid-state NMR or cryo-EM can visualize structural changes in lipid bilayers. Förster resonance energy transfer (FRET) assays track conformational shifts in target proteins upon ligand binding .

Methodological Best Practices

- Data Validation : Always include internal standards (e.g., deuterated analogs) in MS workflows to confirm accuracy .

- Reproducibility : Document experimental protocols in line with the Beilstein Journal of Organic Chemistry guidelines, including raw data deposition in repositories like Zenodo .

- Literature Review : Use SciFinder or Reaxys to prioritize peer-reviewed studies over non-reviewed databases (e.g., ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.